2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride
Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methylphenyl derivative with a pyridin-4-ylpyrimidine derivative. The carbohydrazide group could be introduced through a subsequent reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a pyridine ring, and a 4-methylphenyl group. The carbohydrazide group would likely be attached to the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions or electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) highlights the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives, investigating their potential as antidepressant and nootropic agents. The research demonstrates the compound's capacity to exhibit significant antidepressant and nootropic activities, suggesting its potential utility in developing central nervous system (CNS) active agents for therapeutic applications (Thomas et al., 2016).
Chemical Synthesis and Reactivity
The work of Al-Issa (2012) delves into the chemical synthesis of pyridine and fused pyridine derivatives, including the reaction processes involving the compound of interest. This research sheds light on the chemical versatility and reactivity of such compounds, providing foundational knowledge for further chemical and pharmacological studies (Al-Issa, 2012).
Efficient Synthesis Techniques
Hosseini and Bayat (2019) discuss an efficient synthesis method for N-fused heterocyclic compounds, including derivatives of the compound , through a five-component cascade reaction. This innovative approach highlights the efficiency and potential for diverse functional group tolerance in synthetic chemistry (Hosseini & Bayat, 2019).
Drug Design and Therapeutic Potential
Ajani et al. (2019) focus on the synthesis of hydrazide-hydrazone derivatives, emphasizing their significance in drug design and the search for therapeutic agents. This study provides insight into the compound's potential as a small molecular target for developing new therapeutic candidates, particularly in antimalarial activity (Ajani et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O.2ClH/c1-11-2-4-13(5-3-11)16-20-10-14(17(23)22-18)15(21-16)12-6-8-19-9-7-12;;/h2-10H,18H2,1H3,(H,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGRKAAKNBIYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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